![molecular formula C8H7N3 B13099228 4-Methylpyrido[3,4-d]pyrimidine](/img/structure/B13099228.png)
4-Methylpyrido[3,4-d]pyrimidine
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Overview
Description
4-Methylpyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a methyl group attached at the 4-position. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpyrido[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with formamide under acidic conditions to form the pyridopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents to ensure the scalability and economic viability of the production .
Chemical Reactions Analysis
Types of Reactions
4-Methylpyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridopyrimidine N-oxides, while reduction can produce dihydropyridopyrimidines .
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the potential of 4-methylpyrido[3,4-d]pyrimidine derivatives as anticancer agents. A notable investigation synthesized a series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain compounds exhibited selective activity against breast and renal cancer cell lines, specifically MDA-MB-468 and UO-31, respectively .
Table 1: Anticancer Activity of Pyrido[3,4-d]pyrimidine Derivatives
Compound | Cancer Type | IC50 (nM) | Selectivity |
---|---|---|---|
13 | Breast (MCF-7) | 45 | High |
21 | Renal (UO-31) | 30 | High |
The mechanism of action for these compounds involves the inhibition of signaling pathways critical for cancer cell proliferation and survival. This targeted approach represents a promising avenue for developing new cancer therapies with reduced side effects compared to traditional chemotherapeutics .
Enzyme Inhibition
This compound has also been investigated for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting mitogen-activated protein kinase-interacting kinases (Mnks), which are involved in oncogenesis. The inhibition of Mnks could provide a non-toxic strategy for cancer treatment by down-regulating phosphorylated eukaryotic initiation factor 4E (eIF4E), thereby inducing apoptosis in cancer cells .
Table 2: Inhibition Potency of Mnk Inhibitors
Compound | Target Enzyme | IC50 (nM) |
---|---|---|
7a | Mnk2 | 50 |
8e | Mnk2 | 45 |
These findings suggest that derivatives of this compound can serve as effective leads in developing new anticancer drugs targeting specific kinases involved in tumorigenesis .
Synthesis of Complex Heterocycles
In addition to its biological applications, this compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its structural properties allow for various modifications that can enhance biological activity or alter pharmacokinetic profiles. For example, the introduction of substituents at different positions on the pyrido-pyrimidine core can lead to compounds with improved stability and efficacy against specific targets .
Case Studies
- MPS1 Kinase Inhibitors : A series of pyrido[3,4-d]pyrimidine derivatives were optimized to improve their stability and selectivity as MPS1 inhibitors. The introduction of a methyl group at the 6-position significantly enhanced their metabolic stability in human liver microsomes while maintaining potent inhibition against MPS1, making them suitable candidates for further clinical development .
- Structure-Activity Relationship Studies : Investigations into the structure-activity relationships of various derivatives have revealed critical insights into how modifications influence biological activity. For instance, altering substituents at the C-4 position has been shown to enhance anticancer properties while reducing off-target effects .
Mechanism of Action
The mechanism of action of 4-Methylpyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of key signaling pathways involved in cell growth and division. This inhibition can result in the suppression of tumor growth and proliferation .
Comparison with Similar Compounds
4-Methylpyrido[3,4-d]pyrimidine can be compared with other pyridopyrimidine derivatives, such as:
- Pyrido[2,3-d]pyrimidine
- Pyrido[3,2-d]pyrimidine
- Pyrido[4,3-d]pyrimidine
These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms and substituents. The unique positioning of the methyl group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H7N3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
4-methylpyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H7N3/c1-6-7-2-3-9-4-8(7)11-5-10-6/h2-5H,1H3 |
InChI Key |
BUNZGFIINLFNNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN=CC2=NC=N1 |
Origin of Product |
United States |
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